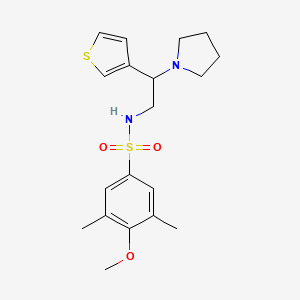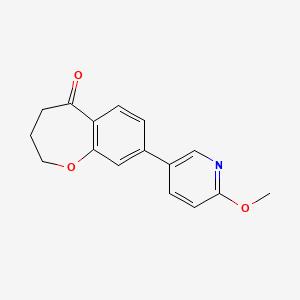![molecular formula C16H17N3O2S B2968915 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(m-tolyl)methanesulfonamide CAS No. 1396875-47-0](/img/structure/B2968915.png)
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(m-tolyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(m-tolyl)methanesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as PPM1K inhibitor and is a potent inhibitor of the enzyme protein phosphatase magnesium-dependent 1K (PPM1K).
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(m-tolyl)methanesulfonamide and related compounds are synthesized for their potential use in creating complexes with metals, demonstrating the versatility of these compounds in coordination chemistry. For example, studies have shown the synthesis of diorganotin derivatives and various ligands that could act as monodentate through the pyridyl nitrogen atom (Li et al., 2010). Another study elaborates on the variety of complexes formed with transition metals, showcasing the ligands' ability to act as mono- or ditopic, influencing the type of compound formed based on metal geometry and ligand substitutions (Manzano et al., 2016).
Coordination and Organometallic Chemistry
The compounds also find applications in coordination and organometallic chemistry, with studies highlighting their role in forming complexes with silver and exhibiting spontaneous chiral resolution in helices (Dura et al., 2013). Another research effort discusses the synthesis of tris(substituted pyrazolyl)methane ligands and their potential in developing coordination and organometallic chemistry due to recent synthesis breakthroughs (Bigmore et al., 2005).
Catalytic and Biological Applications
Some compounds exhibit catalytic properties, as demonstrated in the synthesis of pyrazolo[3,4-b]pyridines and bis(indolyl)methanes, showcasing their efficiency and recyclability as catalysts (Veisi et al., 2020). Additionally, studies on compounds like AZD9668, a novel oral inhibitor of neutrophil elastase, underline the medical relevance of these chemicals in treating respiratory diseases (Stevens et al., 2011).
Propiedades
IUPAC Name |
1-(3-methylphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-13-5-4-6-14(9-13)12-22(20,21)18-11-15-10-17-19-8-3-2-7-16(15)19/h2-10,18H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGDHHLWIHIVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[cyclohexyl(methyl)sulfamoyl]benzoate](/img/structure/B2968832.png)

![N-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]-2-(2-formylphenoxy)acetamide](/img/structure/B2968837.png)
![[2-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B2968838.png)
![N-[(2-ethoxypyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2968839.png)

![7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2968841.png)



![3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2968848.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B2968851.png)
